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Compound of Interest

Compound Name: SR-3029

Cat. No.: B610973 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with essential information and guidance for conducting in vivo toxicity

assessments of SR-3029, a potent and selective inhibitor of Casein Kinase 1δ/1ε (CK1δ/ε).[1]

[2][3][4][5] The content is structured to address common challenges and questions that may

arise during preclinical safety studies.

Frequently Asked Questions (FAQs)
Q1: What is the known acute toxicity of SR-3029 in vivo?

A1: Based on available preclinical studies, SR-3029 administered at a dose of 20 mg/kg daily

via intraperitoneal (i.p.) injection has been reported to exhibit "no overt toxicity" in mice.[1][3]

Studies have also indicated that SR-3029 is "well tolerated" at this dosage, with no apparent

signs of toxicity or significant changes in body weight observed. However, a formal acute

toxicity study determining specific endpoints such as the LD50 (Lethal Dose, 50%) has not

been publicly reported. Researchers should perform their own dose-range finding and acute

toxicity studies following standardized guidelines.

Q2: Have any chronic toxicity studies been conducted for SR-3029?

A2: While SR-3029 has been used in multi-week in vivo efficacy studies with no reported

toxicity, detailed public reports of formal long-term or chronic toxicity studies are limited.

Researchers planning longer-term administration of SR-3029 should design their studies to

include comprehensive monitoring for any potential cumulative toxic effects.
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Q3: What is the primary mechanism of action of SR-3029 that could be relevant to its toxicity

profile?

A3: SR-3029 is a potent and ATP-competitive inhibitor of CK1δ and CK1ε.[1] These kinases are

involved in various cellular processes, including the Wnt/β-catenin signaling pathway. Inhibition

of this pathway is central to the anti-tumor effects of SR-3029.[1] Off-target effects or profound

inhibition of the Wnt pathway in non-cancerous tissues could be a source of potential toxicity.

Q4: What are the known off-target effects of SR-3029?

A4: SR-3029 has been shown to be highly selective for CK1δ and CK1ε. However, at higher

concentrations, it can inhibit other kinases, including CDK4/cyclin D1, CDK4/cyclin D3,

CDK6/cyclin D1, CDK6/cyclin D3, and FLT3.[3][6] Researchers should be mindful of these

potential off-target effects, especially when using higher doses in their experiments.
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Observed Issue Potential Cause Recommended Action

Unexpected animal mortality at

standard doses.

1. Formulation issue (e.g.,

precipitation, incorrect pH). 2.

Animal strain variability in

sensitivity. 3. Error in dose

calculation or administration.

1. Prepare fresh formulation

and verify solubility and pH. 2.

Consider a dose-range finding

study in the specific animal

strain. 3. Double-check all

calculations and ensure proper

administration technique.

Significant weight loss (>15-

20%) in treated animals.

1. Systemic toxicity. 2.

Reduced food and water

intake due to malaise. 3. Off-

target effects.

1. Monitor animals more

frequently. Consider dose

reduction or less frequent

administration. 2. Provide

supportive care (e.g.,

palatable, moist food). 3.

Analyze key organs for

histopathological changes.

Local irritation or inflammation

at the injection site (for i.p.

administration).

1. Formulation is not isotonic

or at a neutral pH. 2. High

concentration of the compound

causing irritation. 3.

Contamination of the

formulation.

1. Adjust the formulation to be

as close to physiological pH

and osmolarity as possible. 2.

Consider diluting the

compound to a larger volume

for injection. 3. Ensure sterile

preparation techniques.

No observable toxic effects at

very high doses in a dose-

range finding study.

1. Poor bioavailability of the

compound via the chosen

route of administration. 2.

Rapid metabolism and

clearance of the compound.

1. Conduct pharmacokinetic

(PK) studies to determine the

exposure levels. 2. Consider

an alternative route of

administration or a different

formulation to improve

bioavailability.

Quantitative Toxicity Data Summary
The following table summarizes the currently available, albeit limited, quantitative toxicity data

for SR-3029. Researchers are strongly encouraged to determine these values within their own
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experimental systems.

Parameter Species
Route of

Administration
Value Reference

No Overt Toxicity

Level
Mouse

Intraperitoneal

(i.p.)
20 mg/kg/day [1][3]

LD50 To be determined - Not reported -

No-Observed-

Adverse-Effect

Level (NOAEL)

To be determined - Not reported -

Maximum

Tolerated Dose

(MTD)

To be determined - Not reported -

Experimental Protocols
Acute Oral Toxicity Assessment (Adapted from OECD
Guideline 423)
This protocol provides a general framework. Researchers must adapt it to their specific

compound and institutional guidelines.

Objective: To determine the acute oral toxicity of SR-3029.

Animals: Healthy, young adult rodents (e.g., rats or mice) of a single sex (preferably females).

Procedure:

Dose Selection: Start with a dose level based on preliminary data. If none is available, a

starting dose of 300 mg/kg can be considered.

Dosing: Administer SR-3029 by oral gavage to a group of 3 animals.

Observation: Observe animals for mortality, clinical signs of toxicity, and changes in body

weight for at least 14 days.
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Stepwise Procedure:

If mortality occurs in 2 or 3 animals, the next step is to dose 3 new animals at a lower dose

level.

If no mortality or only one animal dies, the next step is to dose 3 new animals at a higher

dose level.

Endpoint: The test is complete when a dose that causes mortality in at least 2 animals is

identified, or when no mortality is observed at the highest dose level (typically 2000 mg/kg).

Repeated Dose 28-Day Oral Toxicity Study (Adapted
from OECD Guideline 407)
Objective: To evaluate the sub-acute toxicity of SR-3029 after repeated oral administration.

Animals: At least 10 male and 10 female rodents per group.

Procedure:

Dose Groups: At least three dose levels of SR-3029 and a control group (vehicle only).

Administration: Administer the test substance daily by oral gavage for 28 consecutive days.

Observations:

Daily: Clinical signs of toxicity, morbidity, and mortality.

Weekly: Body weight and food consumption.

At termination (Day 29):

Hematology and clinical biochemistry analysis.

Gross necropsy of all animals.

Organ weights of key organs (e.g., liver, kidneys, spleen, heart).
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Histopathological examination of organs from the control and high-dose groups. If

treatment-related changes are observed in the high-dose group, the lower dose groups

should also be examined.
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Caption: SR-3029 inhibits CK1δ/ε, impacting the Wnt/β-catenin signaling pathway.
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Caption: Workflow for an acute oral toxicity study based on OECD Guideline 423.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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